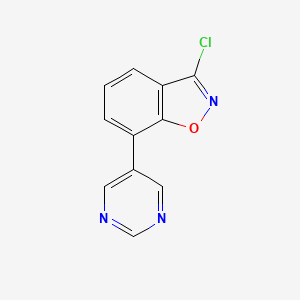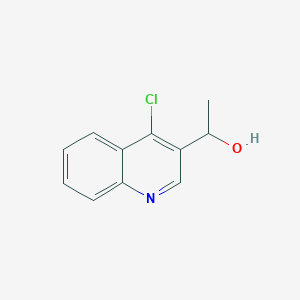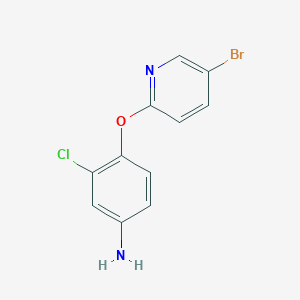
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is a chemical compound characterized by its bromine and chlorine atoms attached to a pyridine ring and an aniline group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 5-position, forming 5-bromopyridine.
Chlorination: The aniline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Coupling Reaction: The brominated pyridine and chlorinated aniline are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反应分析
Types of Reactions: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Derivatives with reduced halogen content.
Substitution: Compounds with different substituents replacing the bromine or chlorine atoms.
科学研究应用
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
相似化合物的比较
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but with a morpholine group instead of an aniline group.
5-Bromopyridine-3-acetonitrile: Contains a bromine atom on the pyridine ring and a nitrile group.
2,3-Diamino-5-bromopyridine: Contains two amino groups and a bromine atom on the pyridine ring.
Uniqueness: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is unique due to its combination of bromine and chlorine atoms on the pyridine ring and the presence of the aniline group
属性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC 名称 |
4-(5-bromopyridin-2-yl)oxy-3-chloroaniline |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-1-4-11(15-6-7)16-10-3-2-8(14)5-9(10)13/h1-6H,14H2 |
InChI 键 |
IJCIHTKATFJPSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


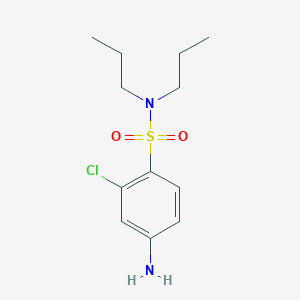
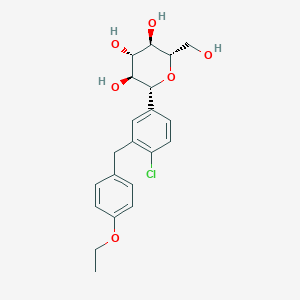
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
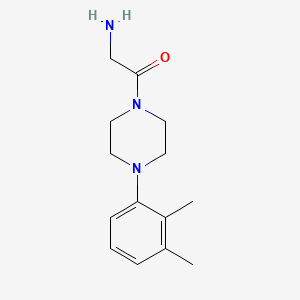
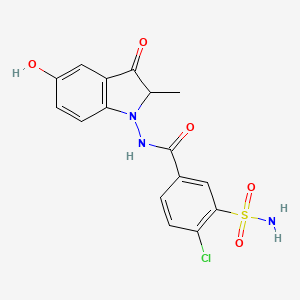
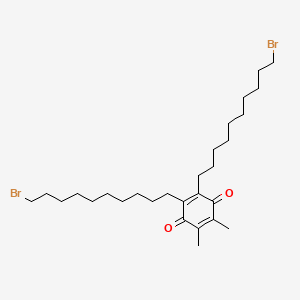
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
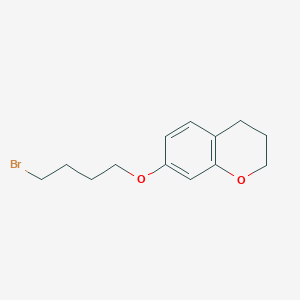
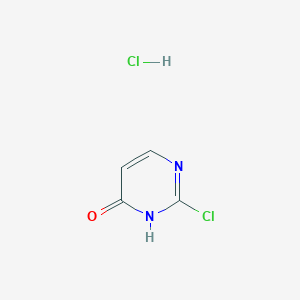
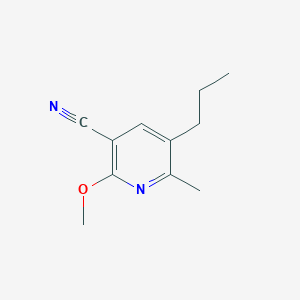
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
